1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing visible light irradiation to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Medicine: Exploration of its pharmacological properties for drug discovery.
Industry: Utilized in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The propan-2-one moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.
1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Similar structure but with the trifluoromethylthio group in a different position, affecting its reactivity and applications.
Properties
Molecular Formula |
C11H8F6OS |
---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS/c1-6(18)4-7-2-3-9(19-11(15,16)17)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3 |
InChI Key |
LAAXUDSZEDCMSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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